3-(1,3-Benzoxazol-2-yl)propanoic acid
Overview
Description
3-(1,3-Benzoxazol-2-yl)propanoic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing an atom of oxygen and an atom of nitrogen. This class of compounds is known for its biological activity and has been the subject of various structural and spectral studies .
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the condensation of substituted propanoic acids with aromatic amines in polyphosphoric acid, leading to the formation of compounds such as N-(pyridin-2-yl)propanamides and benzoxazolylethylpyrimidines . Another method reported is the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols, which yields monoesters with a range of physicochemical properties . Additionally, a zinc triflate-catalyzed regioselective 1,6-conjugate addition has been developed to synthesize diarylpropanoic acid esters .
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of benzoxazole derivatives have been extensively studied using computational methods such as Hartree–Fock and density functional theory (DFT). These studies have provided detailed insights into the molecular structure and confirmed the stability of various conformers . X-ray diffraction has also been employed to determine the crystal structure of these molecules, revealing the presence of hydrogen bonding and charge separation in the solid state .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo a variety of chemical reactions. For instance, they can act as substrates in enzymatic reactions, such as the penicillin amidase-catalyzed transfer of acetyl moieties, leading to the synthesis of new cephalosporins . The photochemistry of benzoxazole has been explored as well, with studies showing that UV-induced reactions can lead to the formation of isocyanophenol and other photoproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by the molecular mass of the substituents and the length of the polyether chain in the case of esterified derivatives . These properties are crucial for their biological activity, as seen in the antimicrobial activity of chiral benzoxazole propanoic acid derivatives against various bacterial strains . The charge density and electron density distribution of these molecules have also been analyzed, providing insights into their reactivity and intermolecular interactions .
Relevant Case Studies
Several studies have highlighted the biological activity of benzoxazole derivatives. For example, chiral derivatives have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria . Additionally, benzoxazinones synthesized from dimethyl-2-oxoglutarate have demonstrated activity against Candida albicans and other bacterial strains . These findings underscore the potential of benzoxazole derivatives in the development of new antimicrobial agents.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Derivatives: Research has focused on the synthesis of various derivatives of 2-oxo-3H-benzoxazole, demonstrating their potential for analgesic and anti-inflammatory properties. These studies include the development of compounds like 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives (Gülcan et al., 2003).
- Photophysical Property Studies: Investigations into the photophysical properties of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, highlighting their potential in fluorescent applications and antimicrobial activity (Phatangare et al., 2013).
- Molecular Geometry Analysis: Detailed studies on the molecular geometry and vibrational frequencies of specific benzoxazole derivatives, contributing to a deeper understanding of their structural properties (Arslan et al., 2007).
Biological Activity and Applications
- Antimicrobial Activity: Research has been conducted on the synthesis and evaluation of benzoxazole derivatives for their antimicrobial properties, demonstrating significant activity against various bacterial strains (Zhang et al., 2017).
- Biochemical Interactions: Studies include the docking of benzoxazole derivatives with enzymes like triosephosphate isomerase, providing insights into their potential biological effects and trypanocidal activity (Sandoval et al., 2013).
Chemical Reactions and Processes
- Novel Synthesis Methods: Innovative synthesis methods for compounds like pyrido[2,3-d]pyrimidines and benzoxazolylethylpyrimidine have been developed using 3-(2-phenylpyrimidin-5-yl)propanoic acids, showcasing the versatility of benzoxazole derivatives in chemical reactions (Harutyunyan et al., 2015).
- Coordination Compounds Analysis: Studies on the structural analysis and coordination compounds of benzoxazole-related amines, highlighting their potential in creating novel coordination complexes (Téllez et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPQHVOTDIAYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368778 | |
Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-yl)propanoic acid | |
CAS RN |
78757-00-3 | |
Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-benzoxazol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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